(-)-Nomifensine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

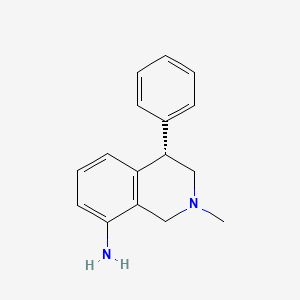

(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.

Applications De Recherche Scientifique

Pharmacological Profile

(-)-Nomifensine is characterized by its unique mechanism of action, which involves the inhibition of norepinephrine and dopamine reuptake while exhibiting a weaker effect on serotonin uptake. This profile differentiates it from traditional antidepressants like tricyclics and monoamine oxidase inhibitors. The drug has demonstrated efficacy in treating major depressive disorders without the sedative effects commonly associated with other antidepressants .

Key Pharmacological Properties:

- Inhibition of neurotransmitter reuptake : Potent inhibitor of norepinephrine and dopamine reuptake .

- Minimal anticholinergic effects : Compared to tricyclic antidepressants, this compound has fewer peripheral side effects .

- Potential for use in ADHD : Studies have shown effectiveness in treating adult attention-deficit hyperactivity disorder (ADHD) .

Antidepressant Use

This compound was initially marketed as an antidepressant under the brand names Merital and Alival during the 1970s. Clinical trials indicated that it was effective at doses ranging from 50 to 225 mg per day . Its non-sedative nature made it an attractive option for patients who experience fatigue or sedation with other treatments.

Motivational Disorders

Research has indicated that this compound can reverse motivational deficits induced by tetrabenazine in animal models. This suggests its potential application in treating conditions characterized by motivational deficits, such as depression or certain neurodegenerative diseases .

Neuropharmacological Research

The compound has been utilized in studies examining dopamine release mechanisms related to addiction. Its ability to modulate dopaminergic activity makes it a valuable tool for understanding addiction pathways and developing potential treatments .

Oncology Applications

Recent studies have explored the potential of this compound in cancer treatment, particularly breast cancer. Research indicates that modified forms of this compound, created through ionizing radiation, may enhance its anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies showed that these modified compounds had a significantly increased apoptotic effect compared to the unmodified version .

Case Study: Breast Cancer Research

- Objective : To investigate the effects of ionizing radiation on this compound's efficacy against MCF-7 breast cancer cells.

- Findings : The modified compound (IR-NF) exhibited a higher rate of apoptosis (95%) compared to the original drug (34.2%), indicating enhanced therapeutic potential .

Safety and Side Effects

Despite its therapeutic potential, this compound was withdrawn from the market due to serious side effects, including risks of hemolytic anemia and psychological dependence at high doses . Monitoring for adverse effects remains critical in any future applications or research involving this compound.

Summary Table of Applications

Propriétés

Numéro CAS |

89664-18-6 |

|---|---|

Formule moléculaire |

C16H18N2 |

Poids moléculaire |

238.33 g/mol |

Nom IUPAC |

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |

Clé InChI |

XXPANQJNYNUNES-AWEZNQCLSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

SMILES isomérique |

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

SMILES canonique |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.